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Compound of Interest

Compound Name: 4'-Chlorobutyrophenone

Cat. No.: B3024919

An In-depth Technical Guide to 1-(4-
chlorophenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-(4-chlorophenyl)butan-1-one, a butyrophenone derivative of interest in
medicinal chemistry and organic synthesis. This document details its structural characteristics,
physicochemical parameters, spectral data, and relevant experimental protocols. Furthermore,
it explores its potential biological interactions through an examination of related signaling and
metabolic pathways.

Core Compound Identification

1-(4-chlorophenyl)butan-1-one, also known as 4'-chlorobutyrophenone, is an aromatic
ketone. Its structure features a butyryl group attached to a chlorophenyl ring.
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Identifier Value

IUPAC Name 1-(4-chlorophenyl)butan-1-one
4'-Chlorobutyrophenone, p-

Synonyms Chlorobutyrophenone, 4-Chlorophenyl propyl
ketone

CAS Number 4981-63-9

Molecular Formula C10H11CIO

Molecular Weight

182.64 g/mol [1]

Canonical SMILES

CCCC(=0)C1=CC=C(C=C1)Cl

InChl Key

XLCIPQYALLFIPW-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(4-chlorophenyl)butan-1-one is

presented below. It is important to note that experimental data for this specific compound is

limited in the public domain. Therefore, some values are based on closely related analogs and

computational predictions.

Property Value Source
] ] Based on 4-chloro-1-(4-
Melting Point ~30 °C
chlorophenyl)butan-1-one[2]
Boiling Point Not available
Based on 4-
Density ~1.14 g/lcm3 chlorobutyrophenone
(technical grade)
Solubility Insoluble in water [3]

Soluble in organic solvents

General chemical principle

XLogP3

3.1 Computationally predicted
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Spectral Data

Detailed spectral data is crucial for the identification and characterization of 1-(4-
chlorophenyl)butan-1-one. While a complete experimental spectrum for this specific molecule is
not readily available, the expected spectral features are outlined below based on its chemical
structure and data from similar compounds.

3.1. 'H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:

o Aromatic Protons: Two doublets in the aromatic region (typically & 7.0-8.0 ppm),
corresponding to the protons on the chlorophenyl ring. The protons ortho to the carbonyl
group will be further downfield than the protons meta to it.

« Aliphatic Protons:

o Atriplet corresponding to the methyl (CHs) group at the end of the butyl chain (typically 6
0.9-1.1 ppm).

o A sextet for the methylene (CHz) group adjacent to the methyl group (typically 6 1.6-1.8
ppm).

o Atriplet for the methylene (CHz) group adjacent to the carbonyl group (typically & 2.8-3.0
ppm).

3.2. 13C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will exhibit distinct signals for each carbon environment:

o Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (typically & 195-
205 ppm).

o Aromatic Carbons: Four signals in the aromatic region (typically & 125-140 ppm). The carbon
bearing the chlorine atom and the carbon attached to the carbonyl group will have distinct
chemical shifts.
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 Aliphatic Carbons: Three signals corresponding to the carbons of the butyl chain (typically &
10-45 ppm).

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

C=0 Stretch: A strong absorption band around 1685 cm~1, indicative of an aryl ketone.

C-ClI Stretch: An absorption in the fingerprint region, typically around 1090 cm~1.

Aromatic C-H Stretch: Signals above 3000 cm~1.

Aliphatic C-H Stretch: Signals just below 3000 cm~2.

Aromatic C=C Bending: Absorptions in the 1600-1450 cm~1* region.
3.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak (M*) at m/z 182 and an M+2 peak at m/z
184 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single
chlorine atom. Fragmentation patterns would likely involve cleavage of the butyl chain.

Experimental Protocols

4.1. Synthesis: Friedel-Crafts Acylation

1-(4-chlorophenyl)butan-1-one can be synthesized via the Friedel-Crafts acylation of
chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst, such as
aluminum chloride (AICI3).[4][5][6][7][8] The reaction proceeds via electrophilic aromatic
substitution, with the acylium ion preferentially attacking the para position of the chlorobenzene
ring due to steric hindrance at the ortho positions.[5]

4.1.1. Detailed Methodology

e Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer,
a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCI gas
evolved).
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» Reagent Charging: The flask is charged with anhydrous aluminum chloride and a solvent
(e.g., dichloromethane or nitrobenzene). Chlorobenzene is then added to the flask.

» Addition of Acylating Agent: Butanoyl chloride is added dropwise from the dropping funnel to
the stirred mixture, which is cooled in an ice bath to control the reaction temperature.

e Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred for several hours to ensure completion. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed
ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

o Extraction: The product is extracted from the aqueous layer using an organic solvent like
dichloromethane or diethyl ether.

o Washing: The organic layer is washed sequentially with water, a dilute sodium bicarbonate
solution (to neutralize any remaining acid), and finally with brine.

e Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g.,
NazS0a4 or MgSO0a.), filtered, and the solvent is removed under reduced pressure using a
rotary evaporator to yield the crude product.

Synthesis Workflow
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A generalized workflow for the synthesis of 1-(4-chlorophenyl)butan-1-one.

4.2. Purification

The crude product can be purified by either recrystallization or column chromatography.
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4.2.1. Recrystallization Protocol

e Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is
sparingly soluble at room temperature but highly soluble at elevated temperatures. Common
solvents for aryl ketones include ethanol, methanol, or mixtures of hexane and ethyl acetate.

e Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
o Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.

o Crystallization: The solution is allowed to cool slowly to room temperature, and then further
cooled in an ice bath to induce crystallization.

« |solation: The purified crystals are collected by vacuum filtration and washed with a small
amount of cold solvent.

e Drying: The crystals are dried under vacuum to remove any residual solvent.
4.2.2. Column Chromatography Protocol
o Stationary Phase: Silica gel is typically used as the stationary phase.

» Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is
used as the eluent. The polarity of the eluent is optimized to achieve good separation.

o Elution: The crude product is loaded onto the column and eluted with the chosen solvent
system.

e Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing
the pure product.

» Concentration: The fractions containing the pure product are combined, and the solvent is
evaporated to yield the purified 1-(4-chlorophenyl)butan-1-one.

Chemical Reactivity

The chemical reactivity of 1-(4-chlorophenyl)butan-1-one is primarily dictated by the carbonyl
group and the chlorinated aromatic ring.
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o Carbonyl Group: The ketone functionality can undergo various reactions, including reduction
to the corresponding secondary alcohol, reductive amination to form amines, and reactions
with Grignard or organolithium reagents to form tertiary alcohols.

o Aromatic Ring: The chlorophenyl group can participate in further electrophilic aromatic
substitution reactions, although the carbonyl group is deactivating. Nucleophilic aromatic
substitution to replace the chlorine is also possible under harsh conditions.

Biological Context: Sighaling and Metabolic
Pathways

While 1-(4-chlorophenyl)butan-1-one is not a known pharmaceutical, as a butyrophenone
derivative, its potential biological activity can be inferred from related compounds, many of
which are antipsychotic drugs.

6.1. Potential Signaling Pathway: Dopamine D2 Receptor Antagonism

Butyrophenones are well-known antagonists of the dopamine D2 receptor.[9] Blockade of this
G protein-coupled receptor in the mesolimbic pathway is a key mechanism of action for many
antipsychotic medications. This antagonism inhibits the Gai/o-mediated decrease in cyclic AMP
(CAMP) production, thereby modulating downstream signaling cascades.
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Potential Signaling Pathway: D2 Receptor Antagonism
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Hypothesized signaling pathway based on butyrophenone pharmacology.
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6.2. Predicted Metabolic Pathway: Cytochrome P450 Metabolism

Butyrophenones are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme
system.[10][11][12] The metabolism can involve various phase | reactions such as
hydroxylation of the aromatic ring or the aliphatic chain, and reduction of the ketone. These
modifications increase the polarity of the molecule, facilitating its excretion. The resulting
metabolites may themselves be biologically active.

Predicted Metabolic Pathway
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A generalized metabolic pathway for butyrophenone derivatives.

Safety and Handling

Detailed toxicological data for 1-(4-chlorophenyl)butan-1-one is not readily available. As with
any chemical, it should be handled with appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated
fume hood. Avoid inhalation, ingestion, and skin contact.

This technical guide serves as a foundational resource for professionals engaged in research
and development involving 1-(4-chlorophenyl)butan-1-one. The information provided is based
on available literature and established chemical principles. Further experimental validation of
the predicted properties is recommended for any critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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